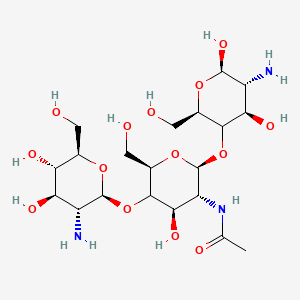
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Vue d'ensemble
Description
“3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with potential benefits in various fields of research and industry. It has a molecular weight of 220.31 and a molecular formula of C12H20N4 .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, which includes “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, has been a subject of interest in recent years . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .
Molecular Structure Analysis
The molecular structure of “3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” consists of a cyclopentyl group attached to a 1,2,4-triazole ring, which is further connected to a piperidine ring .
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," have shown significant promise in drug development due to their broad range of biological activities. These activities span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The structural versatility of triazoles allows for numerous modifications, leading to potential therapeutic applications against various diseases, including neglected diseases that predominantly affect vulnerable populations (Ferreira et al., 2013).
Synthetic Routes for Triazole Compounds
The synthesis of triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, has been a focus of research due to their relevance in pharmaceutical chemistry. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a notable method for creating these structures efficiently and selectively. This method underscores the importance of triazoles in the development of new drugs, showcasing the versatility and applicability of these compounds in creating biologically active molecules (Kaushik et al., 2019).
Piperazine and its Analogues in Therapeutics
Piperazine, as part of the core structure in "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine," is a critical scaffold in medicinal chemistry. It has been incorporated into various drugs targeting Mycobacterium tuberculosis, including treatments for multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine-based compounds highlights their potential in addressing pressing medical challenges, especially in developing safer and more effective anti-mycobacterial agents (Girase et al., 2020).
Environmental and Industrial Applications
Beyond pharmaceutical applications, triazole and piperazine derivatives have shown utility in environmental and industrial contexts. For instance, triazole compounds have been evaluated as corrosion inhibitors for metals, showcasing their potential in extending the lifespan of metal structures and components in various industrial applications. The environmentally friendly nature of these compounds, coupled with their efficiency, underscores their value in sustainable practices (Hrimla et al., 2021).
Propriétés
IUPAC Name |
3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVFJSJCQJTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)



![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)


![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)

